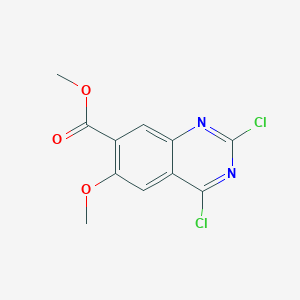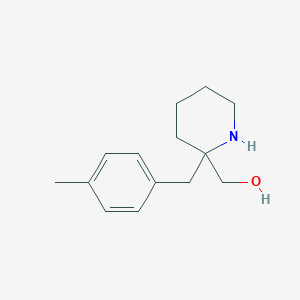
(2-(4-Methylbenzyl)piperidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Methylbenzyl)piperidin-2-yl)methanol: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-methylbenzyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Methylbenzyl)piperidin-2-yl)methanol typically involves the reaction of piperidine with 4-methylbenzyl chloride under basic conditions to form the intermediate (4-methylbenzyl)piperidine. This intermediate is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: (2-(4-Methylbenzyl)piperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as halides, cyanides, or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry: (2-(4-Methylbenzyl)piperidin-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, or neuroprotective effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.
作用機序
The mechanism of action of (2-(4-Methylbenzyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- (1-(4-Methylbenzyl)piperidin-2-yl)methanol
- (1-(2-Methylbenzyl)piperidin-4-yl)methanol
Comparison: While (2-(4-Methylbenzyl)piperidin-2-yl)methanol shares structural similarities with these compounds, it is unique in its specific substitution pattern and functional groups
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
[2-[(4-methylphenyl)methyl]piperidin-2-yl]methanol |
InChI |
InChI=1S/C14H21NO/c1-12-4-6-13(7-5-12)10-14(11-16)8-2-3-9-15-14/h4-7,15-16H,2-3,8-11H2,1H3 |
InChIキー |
YQNNONQNGCDCLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2(CCCCN2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


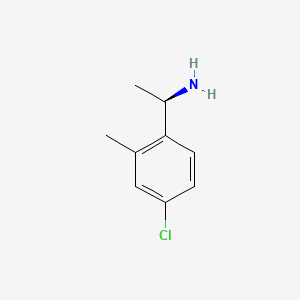

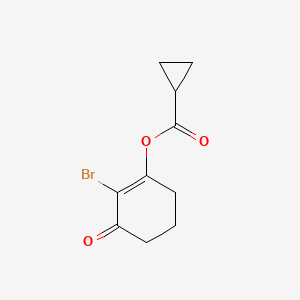
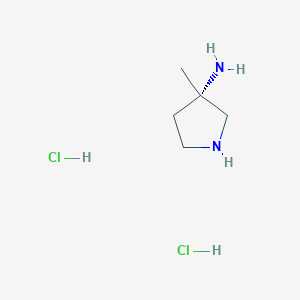
![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)


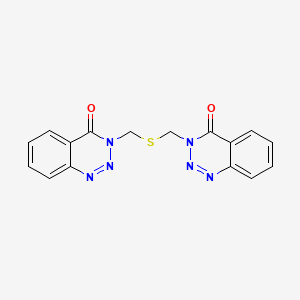
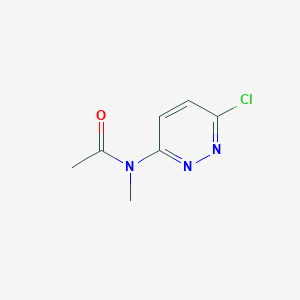
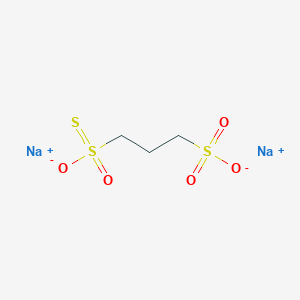
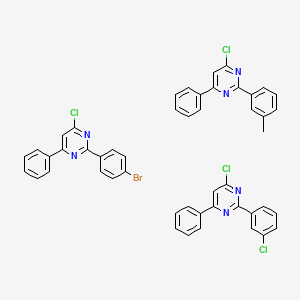
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
